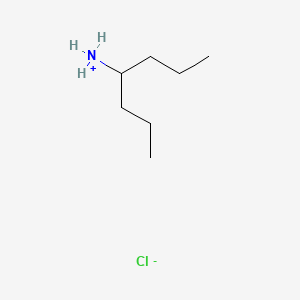

4-Heptylamine, hydrochloride

説明

4-Heptylamine, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amine group is attached to the fourth carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

特性

CAS番号 |

40755-14-4 |

|---|---|

分子式 |

C7H18ClN |

分子量 |

151.68 g/mol |

IUPAC名 |

heptan-4-amine;hydrochloride |

InChI |

InChI=1S/C7H17N.ClH/c1-3-5-7(8)6-4-2;/h7H,3-6,8H2,1-2H3;1H |

InChIキー |

UNEPJNUFVDMRKA-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)[NH3+].[Cl-] |

正規SMILES |

CCCC(CCC)N.Cl |

製品の起源 |

United States |

準備方法

General Mechanism and Application to 4-Heptylamine

Catalytic hydrogenation of nitriles is a widely employed method for primary amine synthesis. For 4-heptylamine, this would involve the reduction of 4-heptanonitrile using hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel or palladium on carbon). The reaction proceeds via intermediate imine formation, ultimately yielding the primary amine.

Reaction Scheme:

Industrial-Scale Considerations

Industrial production often employs continuous-flow reactors to enhance efficiency. For example, hydrogenation at elevated pressures (10–30 bar) and temperatures (80–120°C) ensures complete conversion. Post-reaction, the amine is isolated via distillation and treated with concentrated hydrochloric acid to form the hydrochloride salt.

Reduction of Oximes

Sodium-Alcohol Reduction

Oximes, derived from aldehydes or ketones, can be reduced to primary amines. For 4-heptylamine, heptaldoxime (synthesized from heptanal and hydroxylamine) serves as the precursor. Reduction using sodium in absolute alcohol yields the amine, which is subsequently converted to the hydrochloride salt.

Typical Conditions:

Alternative Reducing Agents

Lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) offer higher selectivity in small-scale syntheses. For instance, LiAlH in tetrahydrofuran (THF) reduces oximes at 0°C, though requiring careful moisture exclusion.

Reductive Amination of Ketones

Reaction Overview

Reductive amination involves the conversion of ketones to amines via imine intermediates. For 4-heptylamine, 4-heptanone reacts with ammonia under hydrogenation conditions. This one-pot method is advantageous for its simplicity but requires precise control of stoichiometry to avoid secondary amine formation.

Optimized Parameters:

-

Catalyst: Palladium on carbon (5% w/w)

-

Pressure: 5 bar H

-

Temperature: 50°C

Gabriel Synthesis

Phthalimide-Based Route

The Gabriel synthesis, utilizing potassium phthalimide, provides a pathway to primary amines without over-alkylation. 4-Heptyl bromide reacts with phthalimide to form N-(4-heptyl)phthalimide, which is hydrolyzed under acidic or basic conditions to release the amine.

Hydrolysis Conditions:

-

Acidic: Hydrazine hydrate in ethanol (reflux, 6 hours)

-

Basic: Aqueous NaOH (80°C, 4 hours)

Limitations

This method is less favored for 4-heptylamine due to the commercial scarcity of 4-heptyl bromide and moderate yields (~40–50%).

Hofmann Degradation of Amides

Reaction Pathway

Hofmann degradation converts amides to amines via bromination and dehydrohalogenation. For 4-heptylamine, 4-heptanamide is treated with bromine in NaOH, followed by thermal decomposition.

Critical Steps:

-

Bromination:

-

Dehydrohalogenation:

Practical Challenges

Side reactions, such as over-bromination, often reduce yields to <30%, making this method less viable for large-scale synthesis.

Table 1: Summary of Synthetic Routes for 4-Heptylamine Hydrochloride

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | 4-Heptanonitrile | H, Raney Ni, 100°C | 70–80 | Catalyst poisoning |

| Oxime Reduction | Heptaldoxime | Na, EtOH, reflux | 60–70 | Byproduct formation |

| Reductive Amination | 4-Heptanone | NH, H, Pd/C | 50–60 | Secondary amine impurities |

| Gabriel Synthesis | 4-Heptyl bromide | Phthalimide, NaOH, hydrazine | 40–50 | Intermediate hydrolysis |

| Hofmann Degradation | 4-Heptanamide | Br, NaOH, Δ | 20–30 | Over-bromination |

Industrial Production and Scalability

Catalytic Hydrogenation at Scale

Emerging Methodologies

化学反応の分析

Types of Reactions: 4-Heptylamine, hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced further to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products:

Oxidation: Heptanal and heptanoic acid.

Reduction: Heptane and primary amines.

Substitution: Various substituted heptanes depending on the reagents used.

科学的研究の応用

4-Heptylamine, hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmitter synthesis.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals

作用機序

The mechanism of action of 4-Heptylamine, hydrochloride involves its interaction with various molecular targets. It primarily acts as a weak base, accepting protons and forming ammonium ions. This property allows it to participate in acid-base reactions and influence biochemical pathways. The compound can also interact with enzymes and receptors, affecting their activity and leading to various physiological effects .

類似化合物との比較

Butylamine: A shorter-chain amine with similar basic properties.

Hexylamine: Another straight-chain amine with one less carbon atom.

Octylamine: A longer-chain amine with one more carbon atom.

Uniqueness: 4-Heptylamine, hydrochloride is unique due to its specific chain length and the position of the amine group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications that other amines may not fulfill .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 4-heptylamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of alkylamine hydrochlorides typically involves reductive amination or alkylation of primary amines under controlled conditions. For 4-heptylamine hydrochloride, key steps include:

- Reduction : Use of catalysts like palladium or platinum under hydrogen gas to reduce nitriles or imines to amines.

- Salting : Reaction with hydrochloric acid to form the hydrochloride salt, enhancing water solubility .

- Critical Parameters : Temperature (20–40°C), pH (maintained acidic to prevent amine oxidation), and inert atmospheres (e.g., nitrogen) to avoid side reactions .

- Validation : Purity is assessed via HPLC (>98% purity threshold) and structural confirmation via H NMR (e.g., δ 1.2–1.6 ppm for aliphatic protons) .

Q. How can researchers characterize the physicochemical properties of 4-heptylamine hydrochloride?

- Key Properties :

- Solubility : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, ethanol) due to ionic interactions .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition points (e.g., >200°C for similar amines) .

- Acidity : pKa ~10.5–11.0, determined via potentiometric titration .

Q. What safety protocols are essential for handling 4-heptylamine hydrochloride in laboratory settings?

- Hazards : Irritant (skin/eyes), harmful if inhaled.

- Mitigation :

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis or weighing .

- First Aid : Immediate rinsing with water for skin contact; seek medical attention for inhalation exposure .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the reactivity of 4-heptylamine in nucleophilic substitution reactions?

- Mechanistic Insight : The protonated amine () reduces nucleophilicity, favoring elimination over substitution in reactions with alkyl halides.

- Experimental Design :

- Compare reaction rates of 4-heptylamine (free base vs. hydrochloride) with 1-bromohexane in polar aprotic solvents (e.g., DMF).

- Monitor product ratios (amine adduct vs. alkene) via GC-MS .

Q. What strategies can resolve contradictions in reported biological activity data for 4-heptylamine derivatives?

- Case Study : Discrepancies in antimicrobial efficacy may arise from:

- Purity Variability : Impurities >2% can skew bioassay results. Validate via LC-MS .

- Assay Conditions : Adjust pH to ensure solubility (e.g., pH 6–7 for cell-based assays) .

- Statistical Analysis : Use factorial design experiments to isolate variables (e.g., concentration, solvent) .

- Statistical Analysis : Use factorial design experiments to isolate variables (e.g., concentration, solvent) .

Q. How can computational modeling predict the interactions of 4-heptylamine hydrochloride with lipid bilayers or enzymes?

- Tools :

- Molecular Dynamics (MD) : Simulate partitioning into lipid membranes (e.g., logP ~2.5 for similar amines) .

- Docking Studies : Use AutoDock Vina to model binding to amine receptors (e.g., trace amine-associated receptors) .

- Validation : Compare predicted binding energies with experimental IC values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。